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molecular formula C7H3ClF3NO2 B8406405 2-Amino-5-chloro-3,4,6-trifluorobenzoic acid

2-Amino-5-chloro-3,4,6-trifluorobenzoic acid

Cat. No. B8406405
M. Wt: 225.55 g/mol
InChI Key: PMWQIKXUDUSWKO-UHFFFAOYSA-N
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Patent
US05464796

Procedure details

63.9 g (0.25 mol) of 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid and 15 g of Raney nickel are suspended in 450 ml of ethanol. Hydrogenation is carried out at 10°-15° C. under a hydrogen pressure of 5-10 bar until the uptake of hydrogen has ended. The crude reaction mixture is poured onto 1 l of water. The carboxylic acid which has precipitated is dissolved by addition of 10% strength sodium hydroxide solution. When the catalyst has been filtered off with suction, a pH of 2-3 is established by addition of half-concentrated hydrochloric acid. The precipitate is filtered off with suction, washed with water and dried over KOH in a desiccator.
Quantity
63.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
15 g
Type
catalyst
Reaction Step Four
Quantity
450 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:16])=[C:4]([C:8]([N+:13]([O-])=O)=[C:9]([F:12])[C:10]=1[F:11])[C:5]([OH:7])=[O:6].[H][H].O>[Ni].C(O)C>[NH2:13][C:8]1[C:9]([F:12])=[C:10]([F:11])[C:2]([Cl:1])=[C:3]([F:16])[C:4]=1[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
63.9 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C(=C(C1F)F)[N+](=O)[O-])F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
15 g
Type
catalyst
Smiles
[Ni]
Step Five
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out at 10°-15° C. under a hydrogen
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
The carboxylic acid which has precipitated
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved by addition of 10% strength sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
When the catalyst has been filtered off with suction
ADDITION
Type
ADDITION
Details
a pH of 2-3 is established by addition of half-concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over KOH in a desiccator

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)O)C(=C(C(=C1F)F)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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